molecular formula C12H22O2 B12677481 Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- CAS No. 22471-55-2

Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel-

Cat. No.: B12677481
CAS No.: 22471-55-2
M. Wt: 198.30 g/mol
InChI Key: TUEUDXZEBRMJEV-UWVGGRQHSA-N
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Description

Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, featuring a carboxylic acid ester functional group. This compound is known for its fruity and floral odor, making it useful in various applications, including the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- typically involves the esterification of 2,2,6-trimethylcyclohexanecarboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- is unique due to its specific stereochemistry and the presence of three methyl groups on the cyclohexane ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

22471-55-2

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl (1R,6S)-2,2,6-trimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H22O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1

InChI Key

TUEUDXZEBRMJEV-UWVGGRQHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](CCCC1(C)C)C

Canonical SMILES

CCOC(=O)C1C(CCCC1(C)C)C

physical_description

Liquid

Origin of Product

United States

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